molecular formula C12H11ClN2O2 B8435485 1-(5-Chloro-2-nitro-phenyl)-2,5-dimethyl-1H-pyrrole

1-(5-Chloro-2-nitro-phenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B8435485
M. Wt: 250.68 g/mol
InChI Key: BRPFGWCCSBQMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-nitro-phenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

1-(5-chloro-2-nitrophenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C12H11ClN2O2/c1-8-3-4-9(2)14(8)12-7-10(13)5-6-11(12)15(16)17/h3-7H,1-2H3

InChI Key

BRPFGWCCSBQMRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-nitrophenylamine (200 mg, 1.15 mmol) and hexane-2,5-dione (326 μL, 2.78 mmol) in THF (3 mL) was added 1 drop of conc H2SO4. Toluene (3 mL) was then added and the reaction was allowed to stir at 120° C. overnight. At this time the reaction was diluted with CH2Cl2 (50 mL), washed with H2O (2×25 mL), dried (Na2SO4) and concentrated in vacuo. Purification by preparative thin layer chromatography (50% EtOAc-hexane) afforded 73 mg (25%) of the title compound as a tan solid. 1H-NMR (CDCl3; 400 MHz): δ 7.96 (d, 1H, J=8.7 Hz), 7.59-7.54 (m, 1H), 7.39 (d, 1H, J=2.0 Hz), 5.92 (s, 2H), 1.97 (s, 6H);
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
25%

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